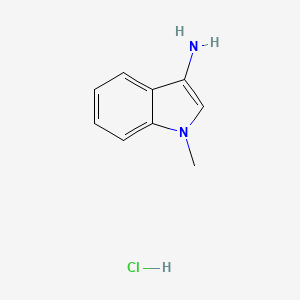

1-Methyl-1H-indol-3-amin-Hydrochlorid

Übersicht

Beschreibung

1-Methyl-1H-indol-3-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-indol-3-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

1-Methyl-1H-indol-3-amine hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .

Mode of Action

The interaction of 1-Methyl-1H-indol-3-amine hydrochloride with its targets results in various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

1-Methyl-1H-indol-3-amine hydrochloride affects various biochemical pathways due to its broad-spectrum biological activities. For instance, certain indole derivatives have been found to inhibit influenza A and Coxsackie B4 virus, indicating their role in antiviral pathways .

Result of Action

The molecular and cellular effects of 1-Methyl-1H-indol-3-amine hydrochloride’s action are diverse, given its wide range of biological activities. For example, certain indole derivatives have shown significant activity against various viruses, indicating their potential as antiviral agents .

Biochemische Analyse

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can lead to the development of new useful derivatives

Cellular Effects

Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Methyl-1H-indol-3-amine hydrochloride could have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Vorbereitungsmethoden

The synthesis of 1-Methyl-1H-indol-3-amine hydrochloride typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring . For industrial production, the process may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

1-Methyl-1H-indol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-indol-3-amine hydrochloride can be compared with other indole derivatives, such as:

1H-Indole-3-amine: Similar in structure but lacks the methyl group at the nitrogen atom.

1-Methyl-1H-indole-2-amine: Differing in the position of the amino group.

1-Methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an amino group.

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of 1-Methyl-1H-indol-3-amine hydrochloride .

Biologische Aktivität

1-Methyl-1H-indol-3-amine hydrochloride, a derivative of indole, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits a range of effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

1-Methyl-1H-indol-3-amine hydrochloride operates through various biochemical pathways:

- Antiviral Activity : It has been shown to inhibit viruses such as influenza A and Coxsackie B4, indicating its potential in antiviral therapy.

- Anticancer Properties : The compound demonstrates significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, one study reported an IC50 value of 0.34 µM against MCF-7 cells .

- Anti-inflammatory Effects : It inhibits the expression of inflammatory cytokines like IL-6 and IL-8, showcasing its potential in treating inflammatory diseases .

Biological Activities

The biological activities of 1-Methyl-1H-indol-3-amine hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Inhibits influenza A and Coxsackie B4 viruses |

| Anticancer | Significant antiproliferative effects on various cancer cell lines |

| Anti-inflammatory | Reduces levels of inflammatory cytokines |

| Antimicrobial | Exhibits activity against bacteria and fungi |

| Antidiabetic | Potential effects on glucose metabolism |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

Anticancer Activity

A study evaluated the antiproliferative effects of several derivatives of 1-Methyl-1H-indol-3-amine hydrochloride against cancer cell lines. Notably, compound 7d exhibited potent activity with IC50 values of 0.52 µM (HeLa), 0.34 µM (MCF-7), and 0.86 µM (HT-29). Mechanistic investigations revealed that this compound induces apoptosis and arrests the cell cycle at the G2/M phase .

Antiviral Effects

Research on indole derivatives has indicated that they can inhibit viral replication. For example, certain derivatives demonstrated effectiveness against influenza A virus by interfering with viral entry or replication processes. This highlights the potential for developing antiviral agents based on the indole scaffold.

Anti-inflammatory Properties

In vitro studies have shown that 1-Methyl-1H-indol-3-amine hydrochloride can significantly reduce the production of pro-inflammatory cytokines. For instance, at a concentration of 5 µM, it inhibited IL-6 and IL-8 by approximately 63% and 49%, respectively . This suggests its utility in conditions characterized by chronic inflammation.

Research Findings

Recent studies have focused on synthesizing new derivatives based on the indole structure to enhance biological activity:

- Indole-Isoxazole Derivatives : These compounds have shown promising results as multitarget-directed ligands (MTDLs) for Alzheimer's disease treatment by inhibiting cholinesterase enzymes .

- Azetidinones : Transformations of methyleneamines to azetidinones resulted in improved anti-parasitic activities against Leishmania major, comparable to existing treatments like amphotericin B .

Eigenschaften

IUPAC Name |

1-methylindol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-6-8(10)7-4-2-3-5-9(7)11;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARPNJQVBWUJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048273-81-8 | |

| Record name | 1-methyl-1H-indol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.